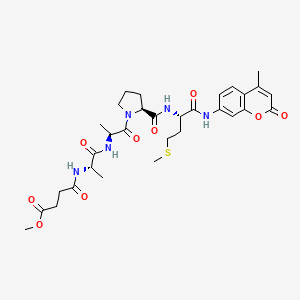
MeOSuc-Ala-Ala-Pro-Met-AMC
描述
It is primarily used in biochemical assays to study the activity of elastases and chymotrypsin-like serine peptidases . The compound is characterized by its fluorogenic properties, making it a valuable tool in various research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MeOSuc-Ala-Ala-Pro-Met-AMC involves the sequential coupling of amino acids to form the peptide chain, followed by the attachment of the methoxysuccinyl group and the 7-amido-4-methylcoumarin moiety. The process typically includes the following steps:
Coupling of Amino Acids: The amino acids alanine, proline, and methionine are sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Attachment of Methoxysuccinyl Group: The methoxysuccinyl group is introduced to the N-terminus of the peptide chain.
Attachment of 7-amido-4-methylcoumarin: The 7-amido-4-methylcoumarin moiety is attached to the C-terminus of the peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
MeOSuc-Ala-Ala-Pro-Met-AMC primarily undergoes hydrolysis reactions catalyzed by elastases and chymotrypsin-like serine peptidases. The hydrolysis of the peptide bond results in the release of 7-amido-4-methylcoumarin, which exhibits fluorescence .
Common Reagents and Conditions
Reagents: Elastases, chymotrypsin-like serine peptidases, buffer solutions.
Conditions: The reactions are typically carried out at physiological pH and temperature to mimic biological conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy .
科学研究应用
MeOSuc-Ala-Ala-Pro-Met-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of elastases and chymotrypsin-like serine peptidases.
Medicine: Utilized in diagnostic assays to detect and quantify elastase activity in clinical samples.
Industry: Applied in the development of enzyme inhibitors and the screening of potential therapeutic compounds.
作用机制
MeOSuc-Ala-Ala-Pro-Met-AMC functions as a substrate for elastases and chymotrypsin-like serine peptidases. The mechanism involves the hydrolysis of the peptide bond, leading to the release of 7-amido-4-methylcoumarin. The fluorescence of the released 7-amido-4-methylcoumarin can be measured to determine the enzyme activity . The molecular targets include elastases and chymotrypsin-like serine peptidases, which play crucial roles in various physiological and pathological processes .
相似化合物的比较
Similar Compounds
MeOSuc-Ala-Ala-Pro-Val-AMC: Another fluorogenic substrate used to study elastase activity.
MeOSuc-Ala-Ala-Pro-Val-p-nitroanilide: A substrate used to measure neutrophil elastase activity.
Uniqueness
MeOSuc-Ala-Ala-Pro-Met-AMC is unique due to its specific peptide sequence and the presence of the methionine residue, which may confer distinct substrate specificity and reactivity compared to other similar compounds .
属性
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-ZZTDLJEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


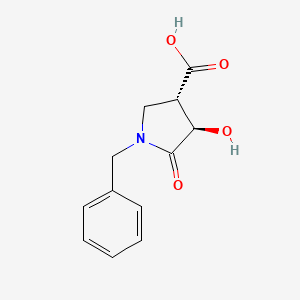
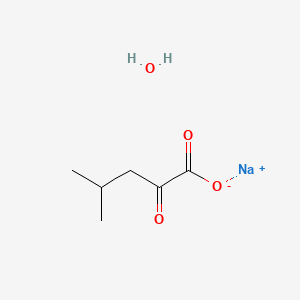
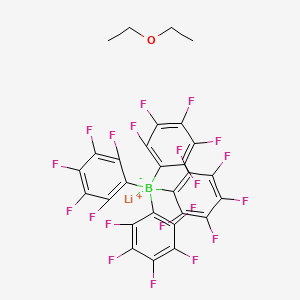
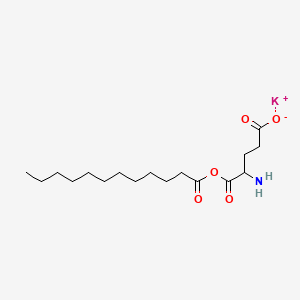
![4-[(Phenethyloxy)methyl]piperidine](/img/structure/B1648575.png)
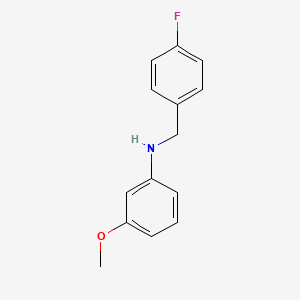
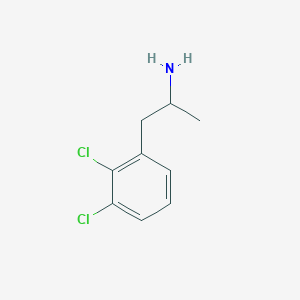
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648592.png)

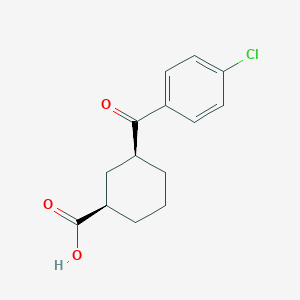
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648600.png)
![[6-(3,4-Dimethoxyphenyl)pyridin-3-YL]methanol](/img/structure/B1648617.png)
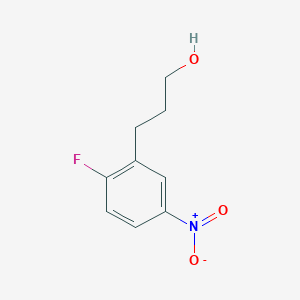
![(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl)-triphenylsilane](/img/structure/B1648632.png)
